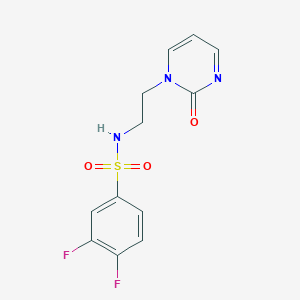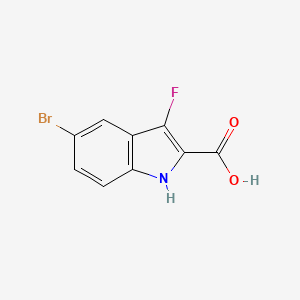
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
There is a method for the synthesis of dihydropyrano [2,3-c]pyrazoles, which might be related to the compound . This method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another synthesis method involves the reaction of 6-methyluracil with 2-chloromethyltiiran .Applications De Recherche Scientifique
Synthesis and Molecular Structures
Several studies have been conducted to synthesize novel pyrazole derivatives utilizing "5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde" as a precursor or related compounds. These derivatives are synthesized through various chemical reactions, including cyclocondensation, the Vilsmeier-Haack reaction, and condensation with different reagents. The molecular structures of these derivatives have been characterized and reported, demonstrating the versatility of pyrazole compounds in organic synthesis and their potential for further chemical modifications (Cuartas et al., 2017), (Quiroga et al., 2010), (Xu & Shi, 2011).
Fluorescence and Photophysical Properties
Research on novel pyrazolo derivatives has revealed their fluorescence and photophysical properties, indicating potential applications in materials science, such as in the development of fluorescent materials and sensors. These properties are influenced by specific solute-solvent interactions and the presence of electron donor-acceptor substituents, making them suitable for various scientific applications (Patil et al., 2010).
Antimicrobial and Antioxidant Activities
Pyrazole derivatives synthesized from "5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde" have been evaluated for their antimicrobial and antioxidant activities. These studies demonstrate the potential of these compounds in pharmaceutical research and development, particularly as antimicrobial agents against various bacterial and fungal strains, as well as their utility in combating oxidative stress (Prasath et al., 2015), (Bhat et al., 2016).
Novel Synthetic Methodologies
The research also highlights innovative synthetic methodologies, such as ultrasound-assisted synthesis, offering efficient and rapid routes to synthesize pyrazole derivatives. These methods provide advantages such as shorter reaction times, simple work-up procedures, and good yields, indicating their importance in synthetic organic chemistry (Trilleras et al., 2013).
Nonlinear Optical Properties
Pyrazole derivatives exhibit solid-state emissive characteristics and large Stokes shifts, making them promising materials for nonlinear optical applications. Studies on their photophysical properties and theoretical analyses suggest potential uses in optoelectronics and photonics, highlighting the versatility and wide range of applications of these compounds (Lanke & Sekar, 2016).
Propriétés
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-2-8(9(12)3-7)10-6(5-15)4-13-14-10/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDNYLPQPBRRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


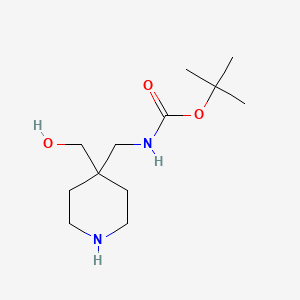
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2668405.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2668406.png)
![3-Methoxy-N-methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2668407.png)
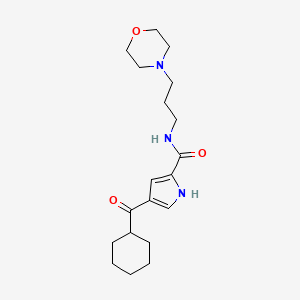
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2668410.png)
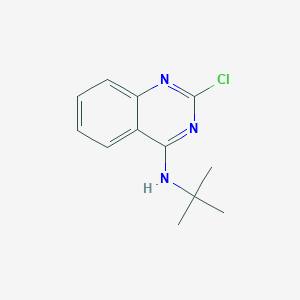
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2668413.png)
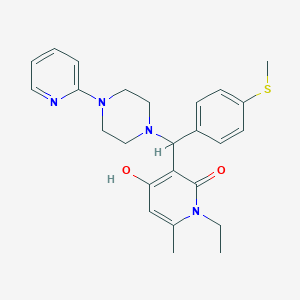
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2668416.png)
